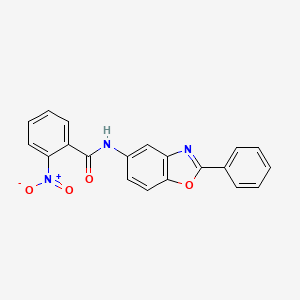
4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione, also known as BPPD, is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. BPPD belongs to the class of pyrazolidinedione derivatives and has been the subject of several studies aimed at understanding its mechanism of action and potential benefits.
Wirkmechanismus
The mechanism of action of 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione is not yet fully understood. However, studies have suggested that 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has also been shown to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has been shown to exhibit several biochemical and physiological effects. Studies have reported that 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione can induce oxidative stress in cancer cells, leading to cell death. 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has also been shown to reduce the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized, making it readily available for use in research. However, one of the limitations of 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione is its poor solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione. One area of interest is in the development of 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione-based therapies for the treatment of cancer and neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione and to optimize its therapeutic potential. Additionally, the development of new synthetic methods for 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione may help to overcome some of the limitations associated with its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has been the subject of several scientific studies aimed at investigating its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment, where 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has been shown to exhibit anti-cancer properties. Studies have also shown that 4-(4-bromobenzylidene)-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione has potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClFN2O2/c17-10-3-1-9(2-4-10)7-12-15(22)20-21(16(12)23)11-5-6-14(19)13(18)8-11/h1-8H,(H,20,22)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEWVAJJCIRFDQ-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-bromophenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3740752.png)
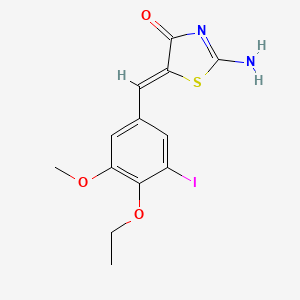
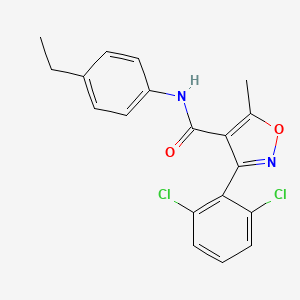
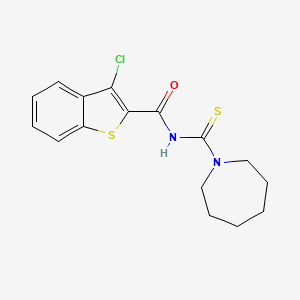
![4-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-bromobenzoate](/img/structure/B3740776.png)
![2-imino-5-[2-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3740784.png)
![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3740791.png)
![methyl 3-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3740794.png)
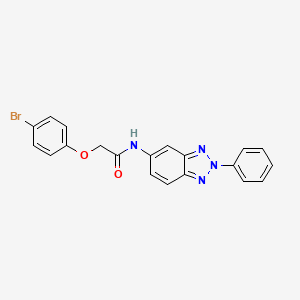
![1-(3-chlorophenyl)-4-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3740816.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3740826.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3740831.png)

